molecular formula C18H14BrFN2O3S B2906270 4-bromo-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-fluorobenzamide CAS No. 325987-49-3

4-bromo-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-fluorobenzamide

Katalognummer B2906270
CAS-Nummer: 325987-49-3
Molekulargewicht: 437.28
InChI-Schlüssel: MDLPZHRGHILLEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-bromo-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-fluorobenzamide, also known as GSK690693, is a small molecule inhibitor that has been extensively studied in scientific research for its potential therapeutic applications. This compound was first synthesized by GlaxoSmithKline and has since been used in various studies to investigate its mechanism of action and potential benefits in the treatment of diseases such as cancer.

Wirkmechanismus

The mechanism of action of 4-bromo-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-fluorobenzamide involves the inhibition of several kinases, including AKT, which is a key regulator of cell survival and proliferation. By inhibiting AKT, 4-bromo-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-fluorobenzamide can induce apoptosis (programmed cell death) in cancer cells and prevent their growth and proliferation. This mechanism of action has been extensively studied and has been shown to be effective in various preclinical models of cancer.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 4-bromo-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-fluorobenzamide has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the production of inflammatory cytokines and to reduce oxidative stress in cells. These effects may have potential therapeutic applications in the treatment of diseases such as diabetes and neurodegenerative disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 4-bromo-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-fluorobenzamide for lab experiments is its high purity and yield, which makes it suitable for use in various assays and preclinical models. However, one of the limitations of 4-bromo-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-fluorobenzamide is its specificity, as it primarily targets AKT and may not be effective against other kinases or in cancer cells that have developed resistance to AKT inhibitors.

Zukünftige Richtungen

There are several future directions for the study of 4-bromo-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-fluorobenzamide. One potential direction is the investigation of its potential use in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its anticancer properties. Another potential direction is the investigation of its potential use in the treatment of other diseases, such as diabetes and neurodegenerative disorders. Finally, further studies are needed to investigate the safety and efficacy of 4-bromo-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-fluorobenzamide in clinical trials, which may pave the way for its eventual use in the clinic.

Synthesemethoden

The synthesis of 4-bromo-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-fluorobenzamide involves several steps, including the preparation of intermediate compounds and the final coupling of the thiazole and benzamide moieties. The process is complex and involves the use of various reagents and solvents. The final product is obtained in high yield and purity, making it suitable for use in scientific research.

Wissenschaftliche Forschungsanwendungen

4-bromo-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-fluorobenzamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have anticancer properties and has been investigated as a potential treatment for various types of cancer, including breast, lung, and prostate cancer. In addition to its anticancer properties, 4-bromo-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-fluorobenzamide has also been studied for its potential use in the treatment of other diseases, such as diabetes and neurodegenerative disorders.

Eigenschaften

IUPAC Name

4-bromo-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrFN2O3S/c1-24-15-6-3-10(7-16(15)25-2)14-9-26-18(21-14)22-17(23)12-5-4-11(19)8-13(12)20/h3-9H,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLPZHRGHILLEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=C(C=C3)Br)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.